Fmoc-2-methoxy-D-homophenylalanine
Description
Fmoc-2-methoxy-D-homophenylalanine (CAS: 1260610-30-7, molecular formula: C₂₆H₂₅NO₅, molecular weight: 431.48 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative. Its structure features a homophenylalanine backbone (an additional methylene group in the side chain compared to phenylalanine) with a methoxy substituent at the 2-position of the aromatic ring and a D-configuration at the α-carbon . This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, due to the Fmoc group’s orthogonality under basic conditions. Its methoxy substituent enhances solubility and modulates steric/electronic properties, making it valuable in designing peptide-based hydrogels and bioactive molecules .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
SUDSIQWKKDSTQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of Fmoc-2-methoxy-D-homophenylalanine begins with D-homophenylalanine or its β-hydroxy precursor. Commercial availability of (2S,3R)-β-hydroxy-D-homophenylalanine (1) simplifies access to the core structure. Alternatively, homophenylalanine derivatives can be synthesized via Pd(II)-catalyzed tandem C–H amination/arylation of α-olefins, enabling scalable production from hydrocarbon feedstocks.
Ortho-Methoxy Group Installation
Direct O-methylation of β-hydroxy-D-homophenylalanine presents challenges due to competing side reactions (e.g., N-methylation, β-elimination). A optimized protocol uses methyl iodide (MeI) and silver oxide (Ag₂O) in dimethylformamide (DMF) at 25°C, achieving 65% yield with <3% racemization. The mild basicity of Ag₂O suppresses esterification and oxazolidinone formation, preserving the Fmoc group when present.
Table 1: Comparative O-Methylation Conditions
| Reagent System | Solvent | Temp (°C) | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| MeI + Ag₂O | DMF | 25 | 65 | <3 |
| MeI + K₂CO₃ | DMF | 40 | 38 | 12 |
| (CH₃O)₂SO₂ + NaOH | H₂O/THF | 60 | 45 | 8 |
Fmoc Protection Strategies
Post-methylation, the amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (succinimidyl carbonate). Key considerations:
- Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to DMF.
- Base Compatibility : Diethylamine (DEA) with catalytic ZnCl₂ enables efficient Fmoc coupling at 0°C (95% yield).
- Steric Effects : The methoxy group’s ortho position necessitates extended reaction times (4–6 hr) for complete protection.
Purification and Isolation Protocols
Crude Product Isolation
Post-synthesis, the crude product is precipitated by acidifying the reaction mixture to pH 2–3 using HCl or trifluoroacetic acid (TFA). Ethyl acetate extraction followed by anhydrous MgSO₄ drying yields a semi-pure solid.
Recrystallization Optimization
Ethanol/water (3:2 v/v) systems at 80°C achieve optimal solubility (50.1 g/L), with cooling to 25°C inducing crystallization (>98% purity). Alternative solvents:
- Methylene Chloride/Hexane : Reduces polar impurities but lowers yield (82%).
- Isopropanol : Effective for large-scale batches but requires slow cooling.
Table 2: Recrystallization Efficiency
| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/H₂O (3:2) | 98.5 | 91 | Needles |
| CH₂Cl₂/Hexane (1:3) | 97.2 | 82 | Plates |
| Isopropanol | 96.8 | 88 | Irregular |
Analytical Validation and Quality Control
Chiral Purity Assessment
Enantiomeric excess (ee) is determined via HPLC using a Chiralpak IC-3 column (90% H₂O/10% ethanol, 0.8 mL/min). The D-enantiomer elutes at 12.3 min vs. 14.7 min for L-forms.
Stability Profiling
This compound exhibits:
- Thermal Stability : Decomposition onset at 110°C (DSC).
- Solution Stability : <5% degradation in DMF over 72 hr at 25°C.
- Light Sensitivity : Photoisomerization occurs under UV (λ = 254 nm), necessitating amber storage.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Telescoped O-methylation/Fmoc protection in microreactors (Reactionware®) enhances throughput:
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-methoxy-D-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenylalanine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2-methoxy-D-homophenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of methoxy and Fmoc groups in biological systems .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Fmoc-2-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methoxy group enhances the compound’s stability and reactivity, allowing for selective reactions with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between Fmoc-2-methoxy-D-homophenylalanine and its analogs:
Key Observations:
- Substituent Effects: Methoxy (2-position): Enhances electron density via resonance donation, improving solubility in polar solvents . Fluoro (3,4-positions): Increases metabolic stability and lipophilicity, favoring membrane permeability in drug design . Trifluoromethyl (4-position): Strong electron-withdrawing effect stabilizes adjacent bonds, useful in protease-resistant peptide inhibitors .
- Stereochemical Impact: D-configured analogs (e.g., this compound) are preferred for chiral recognition in enzyme-resistant peptides, whereas L-forms (e.g., Fmoc-2-chloro-L-homophenylalanine) mimic natural amino acids in bioactive sequences .
Biological Activity
Fmoc-2-methoxy-D-homophenylalanine (Fmoc-D-MhPhe) is a derivative of homophenylalanine, characterized by the presence of a methoxy group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, including peptide synthesis, drug development, and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The biological activity of Fmoc-D-MhPhe is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy group enhances binding affinity, which can lead to altered biological responses. Key pathways involved include:
- Enzyme Inhibition/Activation : Fmoc-D-MhPhe may modulate enzyme activity, impacting metabolic pathways.
- Receptor Modulation : It can influence receptor signaling, potentially affecting cellular responses.
1. Peptide Synthesis
Fmoc-D-MhPhe serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structural properties allow for the creation of complex peptides with high purity, facilitating advancements in peptide-based therapeutics .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Fmoc conjugated amino acids. For instance, formulations containing Fmoc-phenylalanine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The combination with antibiotics like aztreonam has enhanced its antibacterial spectrum .
3. Neuroscience Research
In neuroscience, Fmoc-D-MhPhe is utilized to investigate neurotransmitter systems. Its ability to modulate synaptic activity makes it a valuable tool for developing compounds targeting neurological disorders .
Case Study 1: Antimicrobial Synergy
A study explored the antibacterial efficacy of Fmoc-F (a related compound) in combination with aztreonam against wound infections in mice. The results demonstrated a significant reduction in bacterial load, indicating potential therapeutic applications for Fmoc derivatives in treating infections .
Case Study 2: Peptide Library Development
Fmoc-D-MhPhe has been instrumental in creating diverse peptide libraries. These libraries are essential for screening various biological assays, leading to the discovery of novel bioactive compounds that can target specific diseases effectively .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
